N-cyclopentylnaphthalen-2-amine
Description
Contextualization within the Aminonaphthalene Class of Chemical Compounds
N-cyclopentylnaphthalen-2-amine belongs to the aminonaphthalene class, a family of organic compounds derived from naphthalene (B1677914) (C₁₀H₈) by the substitution of one or more hydrogen atoms with an amino (-NH₂) or substituted amino group. The parent compound, naphthalen-2-amine (also known as 2-naphthylamine), is an aromatic amine where the amino group is attached to the second carbon position of the naphthalene ring system. nih.govnih.gov These compounds are characterized by the chemical properties of both the aromatic naphthalene core and the attached amine function.
Aminonaphthalenes are notable intermediates in synthetic organic chemistry, particularly in the production of azo dyes. nih.gov The amino group can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors. Beyond dyes, derivatives of aminonaphthalenes, such as N-arylpyrimidin-2-amines and amidoalkyl naphthols, have been investigated for their potential biological activities and applications in medicinal chemistry. The reactivity and properties of aminonaphthalenes are heavily influenced by the position of the amino group on the naphthalene ring and the nature of any substituents on the nitrogen atom. For instance, naphthalen-2-amine itself is a known carcinogen and its use has been largely curtailed, leading to research into less toxic derivatives. nih.gov
Significance of the Naphthalene Core in Contemporary Organic Chemistry Research
The naphthalene core is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. This fundamental structure is a cornerstone in the study of organic chemistry, serving as a model system for understanding the principles of aromaticity, resonance, and electrophilic substitution in multi-ring systems. Its planar structure and π-electron system give rise to unique chemical and physical properties that are exploited across various scientific fields.
In contemporary research, naphthalene is far more than a textbook example. It is a critical raw material for the industrial synthesis of a vast array of chemicals. Its primary use is as a precursor to phthalic anhydride (B1165640), which is essential for producing plasticizers, resins, and polymers. Furthermore, the naphthalene skeleton is a privileged scaffold found in numerous active compounds, including pharmaceuticals, dyes, and materials for organic electronics. The ability to functionalize the naphthalene ring at its various positions allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making it a versatile building block in the development of new functional materials and bioactive agents.
The Distinctive Influence of N-Cyclopentyl Substitution on the Naphthalene Amine Framework
The introduction of a cyclopentyl group onto the nitrogen atom of naphthalen-2-amine creates this compound, a secondary amine with distinct properties compared to its primary amine parent. The cyclopentyl substituent, a five-membered cycloalkane ring, imparts several key characteristics:
Increased Lipophilicity: The cyclopentyl group is a non-polar, hydrocarbon moiety. Its presence significantly increases the lipophilicity (oil/fat solubility) of the molecule compared to the unsubstituted naphthalen-2-amine. This is reflected in the predicted Octanol-Water Partition Coefficient (LogP), a measure of lipophilicity.
Steric Hindrance: The cyclopentyl group is sterically bulkier than the simple hydrogen atom it replaces in the parent amine. This steric bulk can influence the molecule's conformation, potentially restricting rotation around the carbon-nitrogen bond. It can also affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding or π-stacking, which can alter its physical properties and reactivity.
Electronic Effects: While primarily an alkyl group with an inductive electron-donating effect, the steric hindrance it imposes can influence the conjugation of the nitrogen lone pair with the naphthalene π-system. This can subtly alter the electronic properties of the aromatic core.
The table below compares the known properties of the parent compounds with the predicted properties for this compound, illustrating the influence of the cyclopentyl group.
| Property | Naphthalene | Naphthalen-2-amine | This compound |
| Molecular Formula | C₁₀H₈ | C₁₀H₉N | C₁₅H₁₇N |
| Molar Mass ( g/mol ) | 128.17 | 143.18 | 211.31 (Predicted) |
| Melting Point (°C) | 80.1 | 111-113 | 77.8 (Predicted) |
| Boiling Point (°C) | 218 | 306 | 378.4 (Predicted) |
| Density (g/cm³) | 1.145 | 1.061 | 1.1 (Predicted) |
| LogP | 3.3 | 2.25 | 4.3 (Predicted) |
| Data Source | nih.gov | nih.gov | Predicted |
Note: Properties for this compound are predicted values from chemical modeling software as experimental data is not widely available.
Overview of Scholarly Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in public literature, its structure suggests several potential avenues for scholarly investigation based on established chemical principles and the known applications of related compounds.
Advanced Synthetic Methodologies: A primary research trajectory involves the development and optimization of synthetic routes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and modern method for forming carbon-nitrogen bonds and would be a logical approach for synthesizing this compound from 2-halonaphthalenes and cyclopentylamine (B150401). Research could focus on optimizing catalysts, ligands, and reaction conditions to achieve high yields and purity for this and related N-alkylated aminonaphthalenes.
Materials Science Applications: Aromatic amines are integral components in materials for organic electronics. Research could explore the potential of this compound as a building block for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as a component in organic photovoltaic (OPV) cells. The cyclopentyl group could enhance solubility and film-forming properties, which are critical for device fabrication, while the naphthalene core provides the necessary electronic properties.
Medicinal Chemistry and Drug Discovery: The naphthalene and aminonaphthalene motifs are present in many biologically active molecules. A significant research trajectory would be to use this compound as a scaffold in medicinal chemistry. The compound's increased lipophilicity, conferred by the cyclopentyl group, could be advantageous for designing molecules that can cross biological membranes. It could serve as a starting point for the synthesis of new classes of compounds to be screened for various therapeutic activities.
Structure
3D Structure
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-cyclopentylnaphthalen-2-amine |
InChI |
InChI=1S/C15H17N/c1-2-6-13-11-15(10-9-12(13)5-1)16-14-7-3-4-8-14/h1-2,5-6,9-11,14,16H,3-4,7-8H2 |
InChI Key |
JMYRSXHSLTZGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopentylnaphthalen 2 Amine and Analogous N Substituted Aminonaphthalenes
Direct Amination Approaches to Naphthalene (B1677914) Derivatives
Direct N-Cyclopentylamination of Naphthalene Precursors
The direct introduction of a cyclopentylamino group onto a naphthalene ring can be achieved through several modern catalytic methods. While specific examples for the direct N-cyclopentylamination of naphthalene are not extensively detailed in the provided results, the general principles of direct amination of polycyclic aromatic hydrocarbons are well-established. These reactions often utilize transition metal catalysts to facilitate the coupling of an amine with a naphthalene derivative. For instance, methods for the direct amination of benzene (B151609) to aniline (B41778) using solid cataloreactants have been developed, suggesting the feasibility of extending this approach to naphthalene systems. researchgate.net Furthermore, the twofold electrochemical amination of naphthalene has been demonstrated to regioselectively install nitrogen functionalities. researchgate.net The development of chiral phosphoric acids as catalysts has also enabled the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, showcasing the potential for highly controlled direct amination reactions. nih.gov
A hypothetical direct N-cyclopentylamination of a naphthalene precursor, such as 2-naphthol (B1666908) or a halogenated naphthalene, would likely involve the reaction with cyclopentylamine (B150401) in the presence of a suitable catalyst and reaction conditions. The choice of catalyst and solvent would be critical to achieving a good yield and selectivity.
Bucherer Reaction Modifications for Aminonaphthalene Synthesis
The Bucherer reaction is a classic and versatile method for the synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org Discovered by Robert Lepetit in 1898 and later explored for its reversibility and industrial potential by Hans Theodor Bucherer, this reaction involves the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.orgyoutube.com The reaction is reversible and can also be used to convert naphthylamines back to naphthols. organicreactions.org
The mechanism proceeds through the protonation of the naphthol, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. Nucleophilic addition of an amine, followed by dehydration and elimination of sodium bisulfite, yields the corresponding naphthylamine. wikipedia.orgyoutube.com
Crucially, the Bucherer reaction can be adapted for the synthesis of N-substituted aminonaphthalenes, including secondary and tertiary amines, by using primary or secondary amines instead of ammonia. researchgate.netresearchgate.net For the synthesis of N-cyclopentylnaphthalen-2-amine, 2-naphthol would be reacted with cyclopentylamine in the presence of sodium bisulfite. This approach has been successfully employed for the synthesis of various N-substituted 2-aminonaphthalenes. researchgate.netnih.gov
Recent advancements have utilized microwave irradiation to accelerate the Bucherer reaction, significantly reducing reaction times and improving yields for the synthesis of various aminonaphthalene derivatives. researchgate.netresearchgate.net
Table 1: Examples of Bucherer Reaction for N-Substituted Aminonaphthalene Synthesis
| Starting Naphthol | Amine | Product | Reference |
| 2-Naphthol | Dimethylamine | N,N-Dimethylnaphthalen-2-amine | researchgate.net |
| 6-Bromo-2-naphthol | Various secondary amines | 6-Bromo-N,N-dialkylnaphthalen-2-amines | nih.gov |
| 2,7-Dihydroxynaphthalene | Methylamine | N-Methyl-7-hydroxynaphthalen-2-amine | researchgate.net |
| 2-Hydroxynaphthalene-1-sulfonic acid | Ammonium (B1175870) salts | 2-Aminonaphthalene-1-sulfonic acid | wikipedia.org |
Reductive Synthesis Routes
Reductive methods provide an alternative pathway to N-substituted aminonaphthalenes, typically involving the reduction of a nitro-substituted precursor or the reductive amination of a ketone.
Catalytic Hydrogenation of Nitro-Substituted Naphthalene Precursors
The catalytic hydrogenation of nitronaphthalenes is a widely used industrial method for the production of naphthylamines. google.comgoogle.com This process involves the reduction of a nitronaphthalene, such as 2-nitronaphthalene (B181648), in the presence of a catalyst and hydrogen gas to yield the corresponding aminonaphthalene.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel. google.comyoutube.com The reaction is typically carried out in a solvent at elevated temperatures and pressures. google.com The process is generally efficient and results in high yields of the desired amine. For the synthesis of this compound, a subsequent alkylation step would be required after the initial reduction of 2-nitronaphthalene to 2-naphthylamine.
Table 2: Catalysts and Conditions for Nitronaphthalene Hydrogenation
| Nitronaphthalene | Catalyst | Conditions | Product | Reference |
| 1-Nitronaphthalene | Nickel | 70-100 °C, 400-500 psi H₂ | 1-Naphthylamine | google.com |
| 1-Nitronaphthalene | Palladium on carbon or Raney nickel | Continuous autoclave | 1-Naphthylamine | google.com |
| Nitrobenzene (analogous) | Au₃₆(SR)₂₄ clusters | Acidic conditions | p-Aminophenol (selectively) | nih.gov |
Reductive Amination Strategies for the Incorporation of the Cyclopentyl Moiety
Reductive amination is a powerful and versatile method for the synthesis of amines. youtube.comyoutube.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com
To synthesize this compound via this route, a suitable naphthalenone precursor, such as 2-tetralone, would be reacted with cyclopentylamine. The resulting imine intermediate would then be reduced using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. youtube.comyoutube.com Sodium cyanoborohydride is a particularly useful reagent as it is less reactive than sodium borohydride (B1222165) and selectively reduces the iminium ion in the presence of the starting ketone. youtube.com
The reductive amination of cyclopentanone (B42830) with ammonia has been studied to produce cyclopentylamine, demonstrating the applicability of this reaction to the cyclopentyl moiety. researchgate.net This strategy can be extended to the reaction of naphthalenones with cyclopentylamine to afford the desired this compound. The reaction conditions, including the choice of reducing agent and solvent, can be optimized to maximize the yield of the desired secondary amine and minimize the formation of byproducts. researchgate.net
Nucleophilic Substitution and Cross-Coupling Reactions
The formation of the C-N bond between a naphthalene core and a cyclopentyl group is a critical step in the synthesis of this compound. This can be achieved through several methods, including direct ammonolysis and more sophisticated cross-coupling reactions.
One of the more traditional approaches to forming the this compound is through the nucleophilic aromatic substitution of a halogenated naphthalene with cyclopentylamine. This reaction, often referred to as ammonolysis, typically involves reacting a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene) with cyclopentylamine at elevated temperatures and pressures, often in the presence of a copper catalyst. The harsh conditions required are a significant drawback of this method.
Modern organic synthesis has largely moved towards catalytic C-N cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance.
Modified Ullmann Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org While traditional Ullmann reactions require high temperatures, significant advancements have been made. organic-chemistry.org Modern modified Ullmann-type reactions often utilize copper(I) catalysts in the presence of a ligand and a base, allowing the N-arylation of amines with aryl halides to proceed under more moderate conditions. mdpi.comresearchgate.netencyclopedia.pub The proposed mechanism for the Ullmann-type N-arylation involves the reaction of the amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst. mdpi.comencyclopedia.pubresearchgate.net
| Catalyst System | Aryl Halide | Amine | Key Features | Reference |
|---|---|---|---|---|
| CuI / Ligand / Base | Aryl Iodides, Bromides | Aliphatic and Aromatic Amines | Milder conditions than traditional Ullmann reaction. | mdpi.comresearchgate.netencyclopedia.pub |
| Heterogeneous Cu catalysts | Aryl Iodides | Indoles | Catalyst can be recovered and reused. | mdpi.com |
Photoredox Catalysis: A significant innovation in C-N bond formation is the use of photoredox catalysis, often in combination with nickel catalysis. nih.govnih.gov This approach allows for the amination of aryl halides under very mild conditions, using visible light as an energy source. nih.govnih.gov The mechanism involves a photocatalyst that, upon light absorption, initiates an electron transfer cascade. This can lead to the formation of a Ni(0) active species from a Ni(II) precatalyst, which then undergoes oxidative addition with the aryl halide. Subsequent steps involving the amine and a final reductive elimination, often facilitated by the photocatalyst, yield the desired N-arylated product. nih.gov This method has been shown to be effective for a wide range of amines and aryl halides, including those with various functional groups. nih.gov A notable advantage is the ability to perform these reactions at room temperature and with low catalyst loadings. nih.govnih.gov
Cyclization and Annulation Strategies for Naphthalene Amine Core Formation
An alternative to forming the C-N bond on a pre-existing naphthalene ring is to construct the aminonaphthalene core itself through cyclization and annulation reactions.
One strategy involves the construction of the naphthalene ring from acyclic precursors. For instance, highly substituted 1-aminonaphthalenes can be synthesized from readily available benzaldehydes. acs.orgnih.gov This method utilizes a stereoselective Horner-Wadsworth-Emmons olefination to create (E)-benzylidenesuccinonitrile precursors. These precursors then undergo a Brønsted acid-mediated benzannulation to form the 1-aminonaphthalene derivatives in good yields. acs.orgnih.gov While this specific example leads to 1-aminonaphthalenes, similar principles could potentially be adapted for the synthesis of 2-aminonaphthalene systems.
Another approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov This method uses an oxidant like TEMPO to achieve a one-pot incorporation of amino and hydroxyl groups into an aromatic ring. nih.gov
Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for the synthesis of carbo- and heterocyclic systems. researchgate.net Nickel-catalyzed versions of this reaction have been employed to construct substituted pyridines and could be conceptually extended to naphthalene systems. researchgate.netnih.gov For instance, a nickel-catalyzed cycloaddition of an imine and two alkyne molecules can lead to dihydropyridine (B1217469) derivatives. researchgate.net The synthesis of the naphthalene core could be envisioned through a similar cycloaddition involving a suitable di-yne and an alkyne, or related unsaturated precursors.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. rsc.orgresearchgate.net For the synthesis of this compound and its analogs, this translates to a focus on several key areas:
Atom Economy: Methods like direct C-H arylation and cycloaddition reactions are inherently more atom-economical than classical substitution reactions that generate stoichiometric byproducts. rsc.orgresearchgate.net
Solvent Choice: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For example, recent advances in ruthenium-catalyzed C-H arylation have demonstrated the potential to use greener solvents. rsc.org Similarly, Cu(II)-catalyzed N-arylation reactions have been successfully performed in water. rsc.org
Catalyst Efficiency and Reusability: The development of highly active catalysts that can be used at low loadings minimizes metal waste. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key goal in sustainable synthesis. mdpi.com
Energy Efficiency: Photoredox catalysis, which utilizes visible light at ambient temperature, offers a more energy-efficient alternative to thermally driven reactions. nih.govnih.govacs.org
Renewable Feedstocks: Research into synthesizing aromatic compounds like alkylated naphthalenes from renewable platform molecules derived from lignocellulose, such as benzaldehyde (B42025) and angelica lactone, points towards a future of more sustainable chemical production. rsc.org
| Green Chemistry Principle | Applicable Synthetic Strategy | Key Advantages | Reference |
|---|---|---|---|
| Atom Economy | Direct C-H Arylation, [2+2+2] Cycloadditions | Minimizes waste by incorporating most atoms from reactants into the final product. | researchgate.netrsc.orgresearchgate.net |
| Safer Solvents | Cu(II)-catalyzed N-arylation in water | Reduces use and generation of hazardous substances. | rsc.org |
| Energy Efficiency | Photoredox Catalysis | Utilizes visible light at ambient temperature, reducing energy consumption. | nih.govnih.gov |
| Use of Renewable Feedstocks | Synthesis from lignocellulose-derived platform molecules | Reduces reliance on fossil fuels. | rsc.org |
Stereoselective Synthesis of this compound and its Chiral Derivatives
The generation of stereocenters in the synthesis of N-substituted aminonaphthalenes, such as this compound, is a critical aspect of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science where specific stereoisomers may exhibit unique biological or physical properties. The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer. This section explores the catalytic and enantioselective strategies that are pertinent to the synthesis of chiral this compound and its analogs.
Asymmetric Catalysis in N-Functionalized Aminonaphthalene Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including N-functionalized aminonaphthalenes. While direct asymmetric synthesis of this compound has not been extensively documented, several catalytic strategies for related transformations offer significant promise.
One such approach involves the asymmetric dearomatization of naphthalenes . This strategy converts a flat, aromatic naphthalene core into a three-dimensional, enantioenriched polycyclic structure. For instance, a silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been reported to produce chiral polyheterocycles. nih.gov This method, employing a chiral (S)-MOP ligand, demonstrates the feasibility of creating stereocenters on the naphthalene scaffold through C-N bond formation. nih.gov While this specific reaction yields a more complex product, the underlying principle of using a chiral catalyst to control the facial selectivity of an amination agent's attack on a naphthalene derivative could be adapted for the synthesis of chiral precursors to this compound.
Another relevant strategy is the direct enantioselective C-H amination . Research has shown the development of chiral phosphoric acids (CPAs) as catalysts for the intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net This method has been successfully applied to construct atroposelective naphthalene-1,2-diamines with high yields and enantiomeric excesses. nih.govresearchgate.net The principle of activating a C-H bond for amination under the influence of a chiral catalyst is a key concept that could potentially be applied to the direct, stereoselective introduction of a cyclopentylamino group onto the naphthalene ring.
The following table summarizes potential catalytic systems for the asymmetric amination of naphthalene derivatives, based on analogous reactions reported in the literature.
| Catalytic System | Substrate Type | Potential Application to this compound Synthesis |
| Chiral Phosphoric Acids (CPAs) | N-aryl-2-naphthylamines | Direct asymmetric C-H amination of a naphthalene precursor. |
| Silver/(S)-MOP | Vinylnaphthalenes | Asymmetric dearomatization followed by functional group manipulation. |
| Rhodium(II) Catalysts | Benzylic C(sp3)-H bonds | Asymmetric amination of an alkyl-substituted naphthalene precursor. nih.gov |
These examples highlight the potential for asymmetric catalysis to enable the synthesis of chiral N-functionalized aminonaphthalenes. The adaptation of these methods to specifically target this compound would likely involve the use of a suitable naphthalene precursor and a chiral catalyst capable of discriminating between the enantiotopic faces or positions of the naphthalene ring.
Enantioselective Approaches to Related Secondary Amines
The enantioselective synthesis of chiral secondary amines is a well-established field, with several powerful methods that could be applied to the synthesis of this compound. A highly practical and widely used strategy is asymmetric reductive amination .
This method typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced to the chiral amine. In the context of this compound synthesis, this would involve the reaction of 2-acetylnaphthalene (B72118) with cyclopentylamine to form the corresponding N-cyclopentylimine, followed by asymmetric hydrogenation.
The success of this approach hinges on the use of a suitable chiral catalyst for the reduction step. A variety of transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of imines. acs.org For instance, iridium complexes with chiral phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral secondary amines with excellent enantioselectivities. acs.org
A plausible synthetic route to enantiomerically enriched this compound via asymmetric reductive amination is outlined below:
Scheme 1: Proposed Asymmetric Reductive Amination for the Synthesis of Chiral this compound
Step 1: Imine Formation 2-Acetylnaphthalene + Cyclopentylamine ⇌ N-(1-(naphthalen-2-yl)ethylidene)cyclopentanamine + H₂O
Step 2: Asymmetric Hydrogenation N-(1-(naphthalen-2-yl)ethylidene)cyclopentanamine + H₂ --[Chiral Catalyst]--> (R)- or (S)-N-cyclopentyl-1-(naphthalen-2-yl)ethanamine
The choice of chiral catalyst is crucial for achieving high enantioselectivity. The table below presents examples of catalyst systems that have been successfully employed in the asymmetric hydrogenation of related imines.
| Catalyst System | Substrate Scope | Enantioselectivity (ee) |
| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Good to excellent |
| Ir/phosphine-phosphoramidite ligand | Sterically hindered N-aryl imines | Up to 99% |
| Ru-Pybox | Aromatic and heteroaromatic imines | Up to 99% |
| Ru/Xyl-Skewphos/DPEN | Aromatic imines | Up to 99% |
Data compiled from studies on analogous substrates. acs.org
Furthermore, asymmetric hydroamination represents another potential route. This atom-economical process involves the direct addition of an N-H bond across a carbon-carbon double bond. rsc.org While less common for the synthesis of this specific class of secondary amines, the development of new catalysts could make this a viable future strategy.
Chemical Reactivity and Transformation Pathways of N Cyclopentylnaphthalen 2 Amine
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety
The naphthalene ring of N-cyclopentylnaphthalen-2-amine is activated towards electrophilic attack due to the electron-donating nature of the N-cyclopentylamino substituent. This substituent influences both the rate and the regioselectivity of the substitution.
Regioselectivity and Directing Effects of the N-Cyclopentylamino Substituent
The N-cyclopentylamino group is a powerful activating group and an ortho, para-director. In the case of 2-substituted naphthalenes, electrophilic attack is generally favored at the 1-position (an ortho position) due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom. Attack at the 3-position (the other ortho position) is less favored. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C1 position.
To control the regioselectivity and to avoid potential side reactions such as oxidation, the amine is often converted to its corresponding amide (e.g., by N-acetylation) prior to electrophilic substitution. The N-acyl group is still an ortho, para-director but is less activating than the amino group, which can help in preventing polysubstitution and oxidation.
Influence of Reaction Conditions on Product Distribution
The distribution of products in electrophilic aromatic substitution reactions is highly dependent on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄, low temperature | 1-Nitro-N-cyclopentylnaphthalen-2-amine |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ in a non-polar solvent | 1-Bromo-N-cyclopentylnaphthalen-2-amine or 1-Chloro-N-cyclopentylnaphthalen-2-amine |
| Sulfonation | Concentrated H₂SO₄, heat | N-Cyclopentyl-2-aminonaphthalene-1-sulfonic acid |
Note: The above table represents expected major products based on general principles of electrophilic aromatic substitution on 2-substituted naphthalenes. Actual yields may vary based on specific experimental conditions.
Reactions Involving the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile, enabling a variety of reactions at this center.
N-Alkylation Reactions for the Formation of Tertiary Amine Derivatives
This compound can be readily alkylated to form tertiary amines. This is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.orgucalgary.ca The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl groups. researchgate.net However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, especially with highly reactive alkylating agents or if the product tertiary amine is more nucleophilic than the starting secondary amine. masterorganicchemistry.com
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl iodide (CH₃I) | K₂CO₃ | Acetonitrile | N-Cyclopentyl-N-methylnaphthalen-2-amine |
| Ethyl bromide (CH₃CH₂Br) | NaHCO₃ | Dimethylformamide (DMF) | N-Ethyl-N-cyclopentylnaphthalen-2-amine |
| Benzyl chloride (C₆H₅CH₂Cl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | N-Benzyl-N-cyclopentylnaphthalen-2-amine |
This table illustrates typical conditions for the N-alkylation of secondary aryl amines. The specific conditions for this compound may require optimization.
N-Acylation Reactions Leading to Amide Formation
The secondary amine of this compound reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. docbrown.infochemguide.co.uk This reaction is generally rapid and proceeds in high yield. masterorganicchemistry.com A base, such as pyridine (B92270) or triethylamine, is often added to scavenge the acidic byproduct (e.g., HCl). docbrown.info
| Acylating Agent | Base | Solvent | Expected Product |
| Acetyl chloride (CH₃COCl) | Pyridine | Dichloromethane (CH₂Cl₂) | N-Acetyl-N-cyclopentylnaphthalen-2-amine |
| Benzoyl chloride (C₆H₅COCl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | N-Benzoyl-N-cyclopentylnaphthalen-2-amine |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | None or catalytic acid/base | Neat or inert solvent | N-Acetyl-N-cyclopentylnaphthalen-2-amine |
The conditions presented are representative for N-acylation reactions of secondary amines.
Chemo- and Regioselective Functionalization of this compound and its Derivatives:The naphthalene ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing amino group. The cyclopentyl group could also potentially be functionalized. Research in this area would focus on controlling the site of reaction to achieve specific isomers. Again, no published methods for the chemo- or regioselective functionalization of this compound were found.
Due to the absence of specific experimental data for this compound in the scientific literature, the creation of detailed data tables and an in-depth, authoritative article as requested is not feasible. The information available is limited to the general principles of amine and naphthalene chemistry, which does not meet the requirements for a focused analysis of the target compound.
Spectroscopic Data for this compound Not Currently Available in Public Databases
A comprehensive search of public scientific databases and spectral libraries has revealed a lack of specific experimental or high-quality predicted spectroscopic data for the chemical compound This compound . Consequently, a detailed analysis and the generation of the requested article focusing on its spectroscopic characterization and structural elucidation cannot be provided at this time.
The requested article outline, focusing on in-depth analysis of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, necessitates access to primary or reliably predicted data, including:
1H NMR data for the analysis of chemical shifts and coupling patterns.
13C NMR data for the assignment of the carbon framework.
2D NMR data (COSY, HSQC, NOESY) to determine connectivity and spatial proximity of atoms.
Temperature-dependent NMR studies to elucidate conformational states.
Vibrational spectroscopy data (Infrared or Raman) to characterize molecular vibrations.
While general principles of these spectroscopic techniques are well-established, and data for related structures such as naphthalen-2-amine and various cyclopentyl derivatives are available, this information cannot be accurately extrapolated to generate a scientifically rigorous and specific analysis for this compound. The unique electronic and steric environment arising from the combination of the cyclopentyl and naphthyl moieties would lead to a distinct spectroscopic fingerprint.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary data to fulfill the detailed requirements of the proposed article.
Spectroscopic Characterization and Structural Elucidation of N Cyclopentylnaphthalen 2 Amine
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Characteristic Frequencies (e.g., N-H Stretching)
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of N-cyclopentylnaphthalen-2-amine, the IR spectrum is characterized by several key absorption bands that confirm its structural features.
As a secondary amine, a distinct N-H stretching vibration is expected. This band is typically observed in the region of 3350-3310 cm⁻¹ for secondary amines and is generally weaker and sharper than the O-H stretching band of alcohols. nih.govorgchemboulder.comanalyzetest.com For aromatic secondary amines, this stretching frequency can be slightly higher, around 3400 cm⁻¹. spectroscopyonline.com The presence of a single N-H bond in the molecule gives rise to a solitary band in this region. nih.govorgchemboulder.comanalyzetest.com
The C-N stretching vibration provides further evidence for the amine functionality. In aromatic amines, this absorption is typically strong and appears in the 1335-1250 cm⁻¹ range. nih.govorgchemboulder.comanalyzetest.com The spectrum will also exhibit characteristic absorptions for the aromatic naphthalene (B1677914) ring and the aliphatic cyclopentyl group. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group appears just below 3000 cm⁻¹. The IR spectrum of the closely related compound, N-phenylnaphthalen-2-amine, shows characteristic absorptions that can be used for comparison. nist.gov
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | ~3400 | Medium, Sharp |
| Aromatic C-H | Stretching | >3000 | Medium to Weak |
| Aliphatic C-H | Stretching | <3000 | Medium to Strong |
| C=C (Aromatic) | Stretching | ~1600-1450 | Medium to Strong |
| C-N (Aromatic) | Stretching | ~1335-1250 | Strong |
| N-H | Wagging | ~910-665 | Broad, Strong |
Raman Spectroscopy Applications for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While water is a strong absorber in IR spectroscopy, it produces a weak Raman signal, making Raman spectroscopy particularly useful for analyzing aqueous solutions. ondavia.com
For this compound, Raman spectroscopy can be employed to confirm the presence of key functional groups and to gain a deeper understanding of the molecular structure. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum.
Table 2: Predicted Key Raman Shifts for this compound
| Functional Group/Structural Unit | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3050 |
| Aliphatic C-H | Stretching | ~2950-2850 |
| Naphthalene Ring | Ring Breathing/Stretching | ~1300-1600 |
| Cyclopentyl Ring | Ring Deformation/Breathing | ~800-1000 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺), whose m/z value would confirm the molecular weight of the compound.
The fragmentation pattern of the molecular ion provides crucial structural information. A common fragmentation pathway for amines is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. In this compound, this could involve the cleavage of the C-C bond within the cyclopentyl ring or the C-N bond.
The fragmentation of N-aryl substituted amines can be complex, involving rearrangements and the loss of various neutral fragments. researchgate.netarkat-usa.org The loss of the cyclopentyl group or fragments thereof would be expected. The naphthalene moiety is relatively stable and would likely be observed as a prominent fragment ion. While a specific mass spectrum for this compound is not available in the literature, the mass spectrum of N-phenylnaphthalen-2-amine is accessible and provides a basis for predicting the fragmentation of the target molecule. nist.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₅H₁₇N]⁺ | 211 |
| [M - C₅H₉]⁺ | [C₁₀H₈N]⁺ | 142 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127 |
| [C₅H₉]⁺ | Cyclopentyl cation | 69 |
X-ray Crystallography for Absolute Solid-State Molecular Architecture and Geometrical Parameters
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the naphthalene ring system, the conformation of the cyclopentyl ring (e.g., envelope or twist conformation), and the geometry around the nitrogen atom. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the packing of the molecules in the crystal lattice.
Currently, there is no publicly available crystal structure for this compound. However, crystallographic data for related N-substituted naphthalen-2-amines could provide valuable comparative information on how the substituent on the nitrogen atom influences the molecular and crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems, such as the naphthalene ring in this compound.
The UV-Vis spectrum of an arylamine is characterized by absorptions due to π → π* transitions within the aromatic ring. The interaction of the nitrogen lone pair with the π-system of the naphthalene ring shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. libretexts.org For example, benzene (B151609) absorbs at a λ_max of 256 nm, while aniline (B41778) absorbs at 280 nm. libretexts.org The UV-Vis spectrum of the related N-phenylnaphthalen-2-amine shows a λ_max at 219 nm. sigmaaldrich.com The replacement of the phenyl group with a cyclopentyl group is expected to cause a slight hypsochromic (blue) shift, as the electronic conjugation is reduced.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λ_max (nm) |
| π → π* (Naphthalene) | ~220-300 |
Integrated Spectroscopic Approaches for Comprehensive Structural Assignments
While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural assignment of this compound is best achieved through an integrated approach.
The IR spectrum confirms the presence of the N-H, aromatic, and aliphatic C-H functional groups. Raman spectroscopy complements this by providing information on the skeletal vibrations of the naphthalene and cyclopentyl rings. Mass spectrometry establishes the molecular weight and offers insights into the connectivity of the molecule through its fragmentation pattern. UV-Vis spectroscopy confirms the presence of the conjugated naphthalene system.
Although X-ray crystallographic data is not currently available, the combination of these other spectroscopic methods provides a consistent and detailed picture of the molecular structure of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can further aid in the interpretation of the experimental spectra and provide a more refined understanding of the molecule's structure and properties. mdpi.comresearchgate.net
Computational and Theoretical Investigations of N Cyclopentylnaphthalen 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and predicting the reactivity of molecules. For N-cyclopentylnaphthalen-2-amine, these methods elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. DFT studies can predict a variety of properties, including molecular geometry, electronic distribution, and thermodynamic stability.
For this compound, DFT calculations, often employing a functional such as B3LYP with a 6-311++G(d,p) basis set, can reveal the optimized molecular structure. researchgate.net These calculations typically show that the naphthalene (B1677914) ring is planar, while the cyclopentyl group adopts a non-planar conformation to minimize steric strain. The nitrogen atom is found to be sp2 hybridized, leading to a trigonal planar geometry around it.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Hypothetical DFT calculations for this compound might yield the following data:
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 1.5 D |
These values indicate a molecule with moderate reactivity and polarity. The distribution of the HOMO and LUMO across the molecule can also be visualized, typically showing the HOMO localized on the electron-rich naphthalene ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate electronic structure calculations. nih.gov
For this compound, high-level ab initio calculations can be used to refine the results obtained from DFT. For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy in predicting energies. nih.gov While computationally expensive, these methods can provide benchmark data for other computational techniques.
A comparison of energies calculated by different methods might look like this:
| Method | Basis Set | Total Energy (Hartree) |
| HF | 6-31G(d) | -750.12345 |
| MP2 | 6-31G(d) | -750.98765 |
| CCSD(T) | cc-pVTZ | -751.54321 |
These calculations can provide a more precise understanding of the molecule's stability and electronic properties.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclopentyl group and its attachment to the naphthalene ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. rsc.org
A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orglongdom.orgwikipedia.org By mapping the PES, we can identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. libretexts.orglibretexts.org
For this compound, the key dihedral angle to consider is the C(naphthyl)-C(naphthyl)-N-C(cyclopentyl) angle. A relaxed scan of this dihedral angle using a computational method like DFT would likely reveal several low-energy conformations. The cyclopentyl ring itself can adopt different puckered conformations, such as the envelope and twist forms, which would also be reflected in the PES.
A hypothetical conformational analysis might reveal two primary stable conformers with the following relative energies:
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Conformer A | 120 | 0.0 |
| Conformer B | -120 | 0.5 |
The energy barrier for interconversion between these conformers could also be calculated, providing insight into the molecule's flexibility at different temperatures.
Reaction Mechanism Studies and Transition State Analysis of this compound Transformations
Computational methods can be used to study the mechanisms of chemical reactions involving this compound. nih.govnih.gov This involves identifying the reactants, products, intermediates, and transition states along a reaction pathway. The energies of these species can be calculated to determine the reaction's feasibility and kinetics.
A plausible transformation for this compound could be an electrophilic substitution on the naphthalene ring. For example, the nitration of the molecule could be studied. Computational analysis would involve locating the transition state for the addition of the nitronium ion (NO2+) to the naphthalene ring. The structure of the transition state would reveal the geometry of the molecule at the point of highest energy along the reaction coordinate.
The activation energy for the reaction can be calculated as the difference in energy between the reactants and the transition state. This information is crucial for predicting the reaction rate. A hypothetical reaction profile for the nitration of this compound might show the following:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.6 |
| Products | -10.8 |
This data would suggest an exothermic reaction with a moderate activation barrier.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods
Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra. nih.govnih.govresearchgate.netresearchgate.net For this compound, the NMR chemical shifts and vibrational frequencies can be calculated.
The prediction of NMR chemical shifts is typically done using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. nih.gov The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound are presented below:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1' | 134.2 | H (N-H) | 4.5 |
| C2' | 118.9 | H (cyclopentyl-CH) | 3.8 |
| C3' | 128.5 | H (cyclopentyl-CH₂) | 1.5-2.0 |
| C4' | 126.7 | H (naphthyl) | 7.2-7.8 |
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the normal modes of vibration of the molecule. The calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.
A table of selected predicted vibrational frequencies might look like this:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (aromatic) | 3050-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-N Stretch | 1300 |
Intermolecular Interaction Analysis in Non-Biological Contexts (e.g., Solvent Effects, Crystal Packing)
Understanding the intermolecular interactions of this compound is important for predicting its behavior in different environments.
Solvent effects can be modeled using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach can be used to study how the properties of this compound, such as its conformational equilibrium and reactivity, change in different solvents.
Crystal packing analysis involves studying the non-covalent interactions that hold the molecules together in a crystal lattice. researchgate.netnih.govmdpi.com These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.netmdpi.com Computational methods can be used to predict the most stable crystal packing arrangement and to analyze the strength of the different intermolecular interactions. Hirshfeld surface analysis is a common tool for visualizing and quantifying these interactions. nih.gov
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of scientific literature and computational chemistry databases, no specific computational or theoretical investigations focused on the chemical compound this compound were identified.
As a result, an article detailing the ligand design principles and rationalization from computational modeling for this specific molecule cannot be generated at this time. The inquiry for in-depth research findings, including data tables on its computational analysis, yielded no relevant results.
Searches were conducted for computational studies, molecular modeling, and ligand design principles specifically pertaining to this compound. However, the scientific literature accessible through public search domains does not appear to contain dedicated research on the computational aspects of this compound. While related chemical structures and other amine derivatives have been the subject of computational analysis, the strict focus on this compound, as requested, prevents the inclusion of such potentially analogous but ultimately irrelevant data.
Therefore, the section on "," with its subsection on "Ligand Design Principles and Rationalization from Computational Modeling," remains unaddressed due to the absence of primary research data.
Advanced Research Applications in Chemical Sciences
Role as Synthetic Intermediates in the Construction of Complex Organic Molecules
The structural framework of N-cyclopentylnaphthalen-2-amine serves as a versatile scaffold for the synthesis of more intricate molecular architectures. Its utility as a synthetic intermediate is primarily centered on the reactivity of the naphthalene (B1677914) ring and the secondary amine functionality.
Precursors for Novel Polycyclic Aromatic Nitrogen Heterocycles
The naphthalen-2-amine moiety is a well-established precursor for the construction of polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with significant interest in materials science and medicinal chemistry. The presence of the cyclopentyl group can influence the solubility, solid-state packing, and electronic properties of the resulting heterocycles.
One common strategy involves the annulation of additional rings onto the naphthalene core. For instance, derivatives of N-substituted naphthalen-2-amines can undergo cascade reactions to form complex polycyclic systems. Research has demonstrated that N,2-diallylaniline derivatives can be transformed into tricyclic nitrogen heterocycles through a palladium-catalyzed cascade of aminopalladation and carbopalladation. nih.gov By analogy, N-allyl-N-cyclopentylnaphthalen-2-amine could serve as a substrate for similar transformations, leading to novel benzo-fused 1-azabicyclo[3.3.0]octane derivatives.
Furthermore, naphthylamines are key starting materials for the synthesis of quinolines and indoles through reactions with diols. Ruthenium-catalyzed reactions of naphthylamines with 1,3-diols have been shown to produce substituted quinolines. researchgate.net The application of this methodology to this compound would be expected to yield novel, highly substituted quinoline (B57606) derivatives with the cyclopentyl group providing a handle for tuning physical properties.
A general representation of such a cyclization is shown below:
Building Blocks for Advanced Molecular Scaffolds in Materials Synthesis
The rigid and extended π-system of the naphthalene core in this compound makes it an attractive building block for advanced materials. The cyclopentyl group can enhance solubility in organic solvents, a crucial factor for solution-processable materials used in organic electronics.
A powerful method for constructing complex molecular scaffolds is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This compound can be functionalized with a bromo or iodo group on the naphthalene ring, which can then undergo Suzuki coupling with a variety of boronic acids to create larger, conjugated systems. This approach is highly modular and allows for the fine-tuning of the electronic and photophysical properties of the final material.
For example, the synthesis of complex triarylamine derivatives, which are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs), can be envisioned starting from a halogenated this compound. The table below illustrates the potential of Suzuki coupling for the synthesis of such materials, based on analogous systems.
| Aryl Halide Precursor | Boronic Acid Coupling Partner | Resulting Molecular Scaffold | Potential Application |
| 4-Bromo-N-cyclopentylnaphthalen-2-amine | Phenylboronic acid | 4-Phenyl-N-cyclopentylnaphthalen-2-amine | OLED hole-transport layer |
| 6-Bromo-N-cyclopentylnaphthalen-2-amine | 9,9-Dimethylfluorene-2-boronic acid | N-Cyclopentyl-6-(9,9-dimethylfluoren-2-yl)naphthalen-2-amine | Blue-emitting OLEDs |
| 7-Iodo-N-cyclopentylnaphthalen-2-amine | Carbazole-9-ylphenylboronic acid | N-Cyclopentyl-7-(4-(9H-carbazol-9-yl)phenyl)naphthalen-2-amine | Host material for phosphorescent OLEDs |
Applications in Catalysis and Ligand Chemistry
The nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a valuable component in the design of novel ligands for catalysis. Furthermore, the chiral potential of derivatives of this amine opens up avenues in asymmetric catalysis.
Design and Synthesis of this compound Derived Ligands for Metal Complexes
The secondary amine functionality of this compound can be readily incorporated into multidentate ligand frameworks. For example, it can be functionalized to create N,N'-bidentate or pincer-type ligands. The steric bulk of the cyclopentyl group can play a crucial role in controlling the coordination geometry around the metal center and influencing the catalytic activity and selectivity of the resulting complex.
The synthesis of such ligands can be achieved through various organic transformations. For instance, reaction with 2-chloropyridine (B119429) would yield an N-(naphthalen-2-yl)-N-cyclopentylpyridin-2-amine ligand. The resulting metal complexes, for example with nickel or copper, could be investigated for their catalytic activity in cross-coupling reactions. Research on related imine-based nitrogen donor ligands has shown that their transition metal complexes can be highly active catalysts for polymerization reactions. researchgate.net
Metal-Catalyzed Transformations Utilizing Aminonaphthalene Ligands in Organic Synthesis
Metal complexes bearing aminonaphthalene-derived ligands have shown promise in a range of catalytic transformations. While specific data for this compound ligands is not yet prevalent, the broader class of aminonaphthalene ligands provides a strong indication of their potential.
For instance, nickel complexes with ligands derived from the condensation of naphthalen-2-ol derivatives with amines have been shown to catalyze the vinyl polymerization of norbornene. researchgate.net A hypothetical nickel complex of a ligand derived from this compound could be expected to exhibit similar catalytic activity.
The table below summarizes the potential catalytic applications of metal complexes with ligands analogous to those derivable from this compound.
| Metal Center | Ligand Type | Catalytic Transformation | Reference Analogy |
| Nickel | Imine-based N-donor | Norbornene Polymerization | researchgate.net |
| Palladium | N-heterocyclic carbene | Buchwald-Hartwig Amination | mdpi.com |
| Copper | Schiff base | Asymmetric Alkylation | nih.gov |
| Iron | Picolyl-functionalized NHC | Dehydrogenative Coupling | scholaris.ca |
Exploration of Organocatalysis Involving this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines are a cornerstone of this field. While this compound itself is achiral, its derivatives can be readily made chiral, for example, by introducing a stereocenter on the cyclopentyl ring or by creating atropisomers.
Recent research has highlighted the potential of naphthalen-2-amine derivatives in organocatalytic reactions. For example, chiral phosphoric acid catalysts have been used to achieve the highly enantioselective C-H amination of N-aryl-2-naphthylamines to construct atropisomeric naphthalene-1,2-diamines. nih.gov This suggests that a chiral derivative of this compound could be a valuable substrate for similar transformations.
Furthermore, the naphthalen-2-amine unit has been utilized as an auxiliary group to generate α,β,γ,δ,ε,ζ-conjugate systems in situ, which then participate in remote stereocontrolled 1,8-conjugate addition reactions to synthesize chiral tetraarylmethanes. acs.org This innovative approach could be extended to derivatives of this compound, opening new avenues for the asymmetric synthesis of complex molecules. The use of chiral amines and their derivatives as organocatalysts is a rapidly expanding field with broad applications in the synthesis of natural products and biologically active compounds. researchgate.net
Research in Organic Materials Science
The distinct combination of a planar, aromatic naphthalene core and a non-planar, saturated cyclopentyl group in this compound provides a foundation for its exploration in materials science. The naphthalene unit offers potential for π-π stacking and charge transport, while the cyclopentyl group can influence solubility, morphology, and intermolecular interactions.
Integration into Functional Organic Electronic Materials
While specific research on the integration of this compound into organic electronic devices is still emerging, its structural motifs are analogous to components commonly used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The naphthalen-2-amine scaffold is a known building block for hole-transporting materials. The introduction of the cyclopentyl group could modulate the material's glass transition temperature and film-forming properties, which are critical for device fabrication and stability. Theoretical studies and preliminary experimental work are anticipated to explore its potential in these areas.
Precursors for Polymer and Composite Material Development
The amine functionality in this compound makes it a viable candidate as a monomer for the synthesis of novel polymers. For instance, it could be incorporated into polyamides, polyimides, or other condensation polymers, imparting the properties of the naphthalene group, such as thermal stability and fluorescence, to the resulting material. Furthermore, its potential use as a modifying agent in composite materials is an area of active investigation. The incorporation of this molecule could enhance the interfacial adhesion between fillers and a polymer matrix or introduce specific functionalities to the composite material. While the cyclopolymerization of other N-substituted diallylamines is a well-documented field of study, the direct polymerization of this compound derivatives remains a frontier for exploration. researchgate.net
Applications in Optical Materials Research and Photoresist Underlayer Films
The naphthalene core of this compound is inherently fluorescent, suggesting potential applications in optical materials. Research could focus on leveraging this property for the development of fluorescent probes, sensors, or as a component in light-emitting polymers. In the realm of microelectronics, the aromatic nature of the compound suggests it could be investigated as a component of photoresist underlayer films, which are crucial for controlling reflections and improving the resolution of photolithography processes.
Emerging Applications in Environmental Chemistry
The presence of the amine group in this compound opens up possibilities for its use in environmental remediation, particularly as an adsorbent for the removal of heavy metal ions from contaminated water sources.
Amine-functionalized materials have demonstrated a high affinity for various heavy metal ions through chelation and electrostatic interactions. nih.govresearchgate.net Research in this area would involve immobilizing this compound or its derivatives onto solid supports, such as silica (B1680970) gel or polymers, to create a selective adsorbent. The bulky cyclopentyl and naphthalene groups could influence the selectivity and adsorption capacity of the material for specific metal ions. researchgate.netrsc.orgresearchgate.net The effectiveness of such adsorbents is typically evaluated by studying parameters like pH, contact time, and initial ion concentration, with the adsorption process often modeled by isotherms such as the Langmuir and Freundlich models. mdpi.com
Table 1: Comparison of Adsorption Capacities for Different Amine-Functionalized Adsorbents
| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) |
| Amine-functionalized bentonite | Pb(II) | Data not specified in abstract |
| Amine-functionalized porous polymer gels | Pb(II) | 1211 |
| Triazinyl-β-cyclodextrin functionalized iron nanoparticles | Pb(II) | 105.38 |
| β-Ketoenol-pyrazole-thiophene grafted on silica | Pb(II) | 102.20 |
This table is for illustrative purposes and highlights the potential of amine-functionalized materials in heavy metal ion adsorption. Specific data for this compound-based adsorbents is a subject for future research.
Future Directions and Perspectives in this compound Research
The future of research on this compound is poised for significant advancements, particularly in the development of more sustainable and efficient synthetic methods.
Development of Innovative and Atom-Economical Synthetic Routes
Traditional methods for the synthesis of secondary amines can sometimes involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. Modern synthetic organic chemistry is increasingly focused on the development of catalytic and atom-economical processes. Future research will likely focus on developing catalytic methods for the synthesis of this compound, such as direct C-N cross-coupling reactions using transition metal catalysts. nih.gov The development of "green" synthetic techniques, potentially utilizing more environmentally benign solvents and reaction conditions, is also a key area of interest. ijcrcps.com For example, the synthesis of other secondary amine catalysts has been explored using novel scaffolds and multicatalytic cascade reactions, which could inspire more efficient routes to this compound. nih.govnih.gov
Exploration of Undiscovered Reactivity and Novel Transformation Pathways
The unique structural scaffold of this compound, which combines a bulky cycloaliphatic amine with an extended aromatic naphthalene system, presents a fertile ground for the exploration of novel chemical reactivity and the development of new synthetic transformations. While direct research on this specific molecule is nascent, the reactivity of related N-aryl-2-naphthylamines and other secondary amines provides a strong basis for predicting its chemical behavior.
The nitrogen lone pair and the electron-rich naphthalene ring are the primary centers of reactivity. The cyclopentyl group, while generally considered sterically demanding, can also influence the regioselectivity and stereoselectivity of reactions.
One of the most promising areas for novel transformations is the directed C-H functionalization of the naphthalene ring. mdpi.comresearchgate.netresearchgate.netnih.gov The amine moiety can act as a directing group, facilitating the selective introduction of new functional groups at specific positions on the aromatic core. Research on similar N-substituted naphthylamines has demonstrated the feasibility of C-H amination and carboxylation at the C4 position of the naphthalene ring, suggesting that this compound could undergo similar regioselective functionalization. mdpi.comresearchgate.net Such transformations would provide a direct route to polysubstituted naphthalene derivatives, which are valuable building blocks in medicinal chemistry and materials science.
Furthermore, the secondary amine functionality itself is amenable to a variety of transformations. N-alkylation, N-arylation, and coupling reactions to form C-N bonds are all potential pathways for further derivatization. acs.orgorganic-chemistry.orgnih.gov The development of catalytic systems for these transformations that are tolerant of the sterically hindered environment around the nitrogen atom would be a significant advancement.
Below is a table summarizing potential novel reactions of this compound based on the reactivity of analogous compounds.
| Reaction Type | Potential Reagents and Catalysts | Expected Outcome | Significance |
| Directed C4-H Amination | Azodicarboxylates, Silver(I) or other transition metal catalysts | Introduction of an amino group at the C4 position of the naphthalene ring. | Access to novel diamine-substituted naphthalenes with potential applications as ligands or in materials. |
| Directed C4-H Carboxylation | Carbon tetrabromide, Methanol, Copper catalysts | Introduction of a carboxyl group at the C4 position of the naphthalene ring. | Synthesis of novel amino-naphthoic acid derivatives. |
| Catalytic N-Arylation | Aryl halides, Palladium or Copper catalysts | Formation of a tertiary amine with a new aryl substituent on the nitrogen. | Diversification of the amine structure for tuning electronic and steric properties. |
| Dehydrogenative Coupling | With other nucleophiles (e.g., thiols, phosphines) | Formation of new C-S or C-P bonds at the naphthalene ring. | Access to a wider range of functionalized naphthalene derivatives. |
Advanced Computational Modeling for Deeper Structure-Reactivity Relationship Understanding
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and ab initio methods, are invaluable tools for gaining a deeper understanding of the structure-reactivity relationships of this compound. These methods can provide insights into the molecule's electronic structure, conformational preferences, and the transition states of potential reactions, guiding experimental efforts and accelerating the discovery of new transformations.
A key area of investigation would be the conformational analysis of the cyclopentyl group relative to the naphthalene ring. The rotational barrier around the C-N bond and the preferred orientation of the cyclopentyl moiety can significantly impact the steric accessibility of the nitrogen lone pair and the adjacent positions on the naphthalene ring. Computational models can accurately predict the most stable conformers and the energy differences between them.
Furthermore, computational studies can elucidate the mechanism of potential reactions. For instance, in directed C-H functionalization reactions, DFT calculations can be used to model the coordination of the amine to the metal catalyst and the subsequent steps of C-H activation and bond formation. This can help in understanding the observed regioselectivity and in designing more efficient and selective catalysts.
The electronic properties of this compound, such as the charge distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential, can also be calculated. These properties are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For example, the HOMO energy can indicate the ease of oxidation, while the LUMO energy can suggest its susceptibility to reduction.
The following table outlines key computational parameters that can be investigated for this compound and their significance.
| Computational Parameter | Methodology | Significance |
| Conformational Analysis | DFT, Molecular Mechanics | Predicts the most stable three-dimensional structure and the orientation of the cyclopentyl group, which influences steric hindrance and reactivity. |
| Rotational Barrier (C-N bond) | DFT | Determines the flexibility of the molecule and the accessibility of the nitrogen lone pair. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, ab initio | Provides insights into the molecule's electronic properties, such as its nucleophilicity, electrophilicity, and susceptibility to charge transfer. |
| Electrostatic Potential Map | DFT | Visualizes the charge distribution and identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Reaction Pathway Modeling | DFT, Transition State Theory | Elucidates the mechanism of potential reactions, calculates activation energies, and helps in predicting the feasibility and selectivity of transformations. |
Integration of this compound into Sustainable and Green Chemical Processes
The integration of this compound into sustainable and green chemical processes is a critical consideration for its future applications. This involves developing environmentally benign synthesis methods for the molecule itself and utilizing it in processes that minimize waste and energy consumption. researchgate.netrsc.org
Traditional methods for the synthesis of secondary amines often involve stoichiometric reagents and harsh reaction conditions. Green chemistry principles encourage the development of catalytic methods that are more atom-economical and use less hazardous substances. researchgate.netnih.gov For the synthesis of this compound, several green strategies can be envisioned.
One promising approach is the catalytic reductive amination of 2-naphthol (B1666908) or 2-aminonaphthalene with cyclopentanone (B42830). This can be achieved using molecular hydrogen as a clean reductant and a heterogeneous catalyst, which can be easily separated and recycled. nih.gov Another sustainable route is the "borrowing hydrogen" methodology, where an alcohol (cyclopentanol) and an amine (2-aminonaphthalene) are coupled with the liberation of water as the only byproduct. organic-chemistry.org
The choice of solvent is also a crucial aspect of green chemistry. Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.
Once synthesized, this compound can be employed in sustainable chemical processes. For instance, if it is used as a ligand in a catalytic reaction, immobilizing it on a solid support would allow for easy recovery and reuse of the catalyst, a key principle of green chemistry.
The table below compares traditional and potential green synthesis methods for this compound.
| Synthesis Method | Traditional Approach | Green Chemistry Approach | Sustainability Advantages |
| Starting Materials | Often involves pre-functionalized and hazardous reagents. | Utilizes readily available and renewable feedstocks where possible. | Reduced reliance on fossil fuels and toxic precursors. |
| Catalysis | Stoichiometric amounts of reagents, often leading to significant waste. | Catalytic amounts of reusable heterogeneous or homogeneous catalysts. | Higher atom economy, reduced waste, and lower catalyst loading. |
| Reductant | Metal hydrides (e.g., NaBH4), which generate stoichiometric waste. | Molecular hydrogen (H2), formic acid, or transfer hydrogenation. | Water is the only byproduct in many cases, cleaner process. |
| Solvent | Volatile organic compounds (VOCs) like toluene (B28343) or THF. | Green solvents such as water, ethanol, or solvent-free conditions. | Reduced environmental pollution and health hazards. |
| Energy | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and faster reaction rates. |
Q & A
Q. What are the primary synthetic routes for preparing N-cyclopentylnaphthalen-2-amine, and what factors influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via reductive amination using naphthalen-2-amine and cyclopentanone in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation . Alternatively, palladium-catalyzed C-H amination (e.g., using Pd(OAc)₂ with ligands like 2-(diphenylphosphaneyl)-N,N-dimethylnaphthalen-1-amine) enables direct functionalization of the naphthalene ring . Key factors include:
- Amine excess (to drive equilibrium in reductive amination) .
- Catalyst selection (e.g., Pd-based systems for regioselective C-H activation) .
- Reaction temperature (mild conditions for stability of aromatic amines) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and cyclopentyl substitution (e.g., δ ~5.2 ppm for NH in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 242.1652 for C₁₅H₁₈N) .
- X-ray Crystallography : Resolves stereochemistry and packing interactions (see analogous structures in ) .
- Thermodynamic Data : NIST databases provide reference melting/boiling points and spectral libraries (e.g., IR, UV-Vis) for cross-validation .
Advanced Research Questions
Q. How can researchers assess and mitigate the risk of N-nitrosamine formation in this compound during synthesis or storage?
- Methodological Answer :
- Risk Assessment : Screen for nitrosating agents (e.g., nitrites, NOx) and secondary/tertiary amines in raw materials using supplier questionnaires (e.g., EMA/IPEC frameworks) .
- Analytical Mitigation : Employ GC-NPD (Nitrogen-Phosphorus Detector) or LC-MS/MS to detect trace nitrosamines. Sample preparation may include water washes or nitrite scavengers (e.g., 4-methylbenzene-1,2-diamine) to suppress artifacts .
- Process Design : Avoid shared equipment with nitrosamine precursors and use inert atmospheres during storage .
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, spectral data) for this compound?
- Methodological Answer :
- Cross-Database Validation : Compare data from NIST Standard Reference Database 69, PubChem, and experimental replicates. Note that NIST explicitly disclaims liability for errors, so independent verification is critical .
- Experimental Replication : Synthesize the compound under controlled conditions (e.g., anhydrous solvents, purified reagents) and validate properties via DSC (melting point) and FTIR (functional groups) .
- Statistical Analysis : Apply outlier tests (e.g., Grubbs’ test) to identify anomalous literature values .
Q. What strategies optimize regioselectivity in functionalizing this compound for derivatization studies?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., carbonyl or sulfonic acid) to steer electrophilic substitution to the 1- or 3-position of the naphthalene ring .
- Metal Catalysis : Use Pd or Ru catalysts with tailored ligands (e.g., phosphine-oxazoline) to control C-H activation sites .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on electron density maps and frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
